![molecular formula C18H18N2O5 B4976372 2-(4-cyano-2-methoxyphenoxy)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B4976372.png)
2-(4-cyano-2-methoxyphenoxy)-N-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
2-(4-cyano-2-methoxyphenoxy)-N-(2,5-dimethoxyphenyl)acetamide, also known as CMA, is a synthetic compound that has shown potential in scientific research applications.
Mechanism of Action
The exact mechanism of action of 2-(4-cyano-2-methoxyphenoxy)-N-(2,5-dimethoxyphenyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. 2-(4-cyano-2-methoxyphenoxy)-N-(2,5-dimethoxyphenyl)acetamide may also have an effect on the brain and nervous system, which could explain its potential use in treating neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-cyano-2-methoxyphenoxy)-N-(2,5-dimethoxyphenyl)acetamide can reduce inflammation in the body and inhibit the growth of cancer cells. It may also have a neuroprotective effect on the brain and nervous system. However, more research is needed to fully understand the biochemical and physiological effects of 2-(4-cyano-2-methoxyphenoxy)-N-(2,5-dimethoxyphenyl)acetamide.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-cyano-2-methoxyphenoxy)-N-(2,5-dimethoxyphenyl)acetamide in lab experiments is that it is a synthetic compound, which means that it can be easily produced and purified for use in research. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or proteins.
Future Directions
There are several future directions for 2-(4-cyano-2-methoxyphenoxy)-N-(2,5-dimethoxyphenyl)acetamide research. One area of interest is its potential use as a treatment for neurodegenerative disorders such as Alzheimer's disease. Another area of interest is its potential use in combination with other drugs to treat cancer. Additionally, more research is needed to fully understand the mechanism of action of 2-(4-cyano-2-methoxyphenoxy)-N-(2,5-dimethoxyphenyl)acetamide and its effects on the body.
Synthesis Methods
The synthesis of 2-(4-cyano-2-methoxyphenoxy)-N-(2,5-dimethoxyphenyl)acetamide involves the reaction of 2,5-dimethoxyphenol with 4-cyano-2-methoxyphenol in the presence of a base, followed by acetylation with acetic anhydride. The resulting product is then purified using column chromatography.
Scientific Research Applications
2-(4-cyano-2-methoxyphenoxy)-N-(2,5-dimethoxyphenyl)acetamide has been shown to have potential in a variety of scientific research applications. It has been studied for its anti-inflammatory properties and its ability to inhibit the growth of cancer cells. 2-(4-cyano-2-methoxyphenoxy)-N-(2,5-dimethoxyphenyl)acetamide has also been investigated for its potential use as a treatment for Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
2-(4-cyano-2-methoxyphenoxy)-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-22-13-5-7-15(23-2)14(9-13)20-18(21)11-25-16-6-4-12(10-19)8-17(16)24-3/h4-9H,11H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOLXCVMEWYTEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)COC2=C(C=C(C=C2)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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